molecular formula C11H8FN3 B6257697 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1247592-75-1

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6257697
CAS No.: 1247592-75-1
M. Wt: 201.20 g/mol
InChI Key: OLHRXTZWPLISBQ-UHFFFAOYSA-N
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Description

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is a novel chemical entity designed for antibacterial research and development. This compound features a pyrazole core linked to a fluorinated benzonitrile scaffold, a structural motif recognized in medicinal chemistry for its significant biological activity. Scientific investigations into structurally similar pyrazole derivatives have demonstrated potent growth inhibition against challenging, drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii , with minimum inhibitory concentration (MIC) values reaching as low as 0.5 µg/mL . Research on analogous compounds suggests that the presence of both the pyrazole and benzonitrile groups is critical for antibacterial efficacy, potentially through mechanisms such as the inhibition of bacterial fatty acid biosynthesis (FAB) . These potent compounds are typically bactericidal and have shown effectiveness against both planktonic cells and bacterial biofilms, which are often resistant to conventional antibiotics. Furthermore, lead compounds from this class have been effective in rescuing Caenorhabditis elegans from lethal bacterial infections in in vivo models, highlighting their therapeutic potential . This compound is intended for use in exploratory biological studies, mechanism of action investigations, and as a key intermediate in the synthesis of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1247592-75-1

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

3-fluoro-4-(3-methylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C11H8FN3/c1-8-4-5-15(14-8)11-3-2-9(7-13)6-10(11)12/h2-6H,1H3

InChI Key

OLHRXTZWPLISBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C#N)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Nitrile group introduction: This can be done via a Sandmeyer reaction, where an aryl amine is converted to an aryl nitrile using copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and reduction reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and reduction reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

    Substitution reactions: Products with different substituents replacing the fluorine atom.

    Oxidation and reduction reactions: Amines or carboxylic acids derived from the nitrile group.

    Coupling reactions: Biaryl or styrene derivatives.

Scientific Research Applications

3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Biological studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Substituent Effects

  • Pyrazole Modifications :

    • The 3-methylpyrazole in the target compound balances lipophilicity and steric effects, whereas nitro-substituted pyrazoles (e.g., in ) introduce electron-withdrawing groups, altering reactivity and stability.
    • Azido-pyrazole derivatives () enable bioorthogonal chemistry but may pose stability challenges.
  • Core Modifications :

    • Replacing pyrazole with piperazine () increases basicity and solubility, critical for pharmacokinetics.
    • Larger scaffolds like pyrimido-oxazine () or indazole-pyrimidine () enhance target affinity but reduce synthetic accessibility.

Key Research Findings

Metabolic Stability : Fluorine in the benzonitrile core reduces oxidative metabolism, as seen in Merestinib’s design .

Binding Interactions : Pyrazole nitrogens participate in hydrogen bonding, critical for target engagement (e.g., GLUT1 inhibitors in ).

Scalability Issues : Discontinuation of the target compound () contrasts with commercial availability of simpler analogs (e.g., piperazine derivatives ), highlighting synthetic or stability challenges.

Biological Activity

Overview

3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound characterized by its unique structure, which includes a fluorine atom, a nitrile group, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C11_{11}H8_8FN3_3
  • Molecular Weight : 201.20 g/mol
  • IUPAC Name : 3-fluoro-4-(3-methylpyrazol-1-yl)benzonitrile
  • CAS Number : 1247592-75-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and metabolic stability, which are crucial for therapeutic efficacy.

Potential Targets

  • Enzymes : May inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Could modulate receptor activity, influencing cellular responses.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antiparasitic Activity : Analogous compounds have shown activity against malaria parasites, indicating that this compound may also possess similar properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties.

Medicinal Chemistry Applications

In medicinal chemistry, compounds featuring fluorine atoms often demonstrate enhanced biological properties. For example, the incorporation of fluorinated groups has been associated with increased potency in inhibiting neurotransmitter uptake and enhancing drug stability . This trend is likely applicable to this compound, making it a candidate for further development in drug discovery.

Comparison with Similar Compounds

Compound NameStructureNotable Biological Activity
3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzonitrileStructureModerate antimicrobial
4-Fluoro-3-(3-methyl-1H-pyrazol-1-yl)benzonitrileStructureAntiparasitic potential
3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrileStructureAnti-inflammatory effects

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key Reagents/ConditionsReference
CuAAC with phenylacetylene88–96CuSO₄, sodium ascorbate, THF/H₂O (1:1)
Triazenylpyrazole route38–96TFA, azido(trimethyl)silane, 50°C

How can X-ray crystallography and spectroscopic methods confirm the molecular structure of this compound?

Advanced Research Focus
Structural elucidation combines X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques :

  • NMR : ¹H and ¹³C NMR data confirm aromatic protons (δ 7.61–7.78 ppm for benzonitrile) and pyrazole methyl groups (δ 2.42 ppm). ¹⁹F NMR (δ -113 ppm) verifies fluorine substitution .
  • X-ray : Single-crystal studies (e.g., PDB ID: 51D for analogous compounds) resolve bond lengths and angles, with SHELXL refining anisotropic displacement parameters .

Q. Table 2: Key Spectroscopic Data

TechniqueObservationsReference
¹H NMRδ 2.42 (s, CH₃), 7.61–7.78 (m, Ar-H)
¹³C NMRδ 149.6 (Cq, pyrazole), 118.2 (C≡N)
¹⁹F NMRδ -113 (fluorine meta to nitrile)

What structural features influence the compound’s reactivity and biological activity?

Advanced Research Focus
The fluorine atom (electron-withdrawing) and pyrazole ring (hydrogen-bond acceptor) enhance interactions with biological targets. The nitrile group increases solubility and serves as a synthetic handle for further derivatization. Computational studies (e.g., docking simulations) suggest that the 3-methyl group on the pyrazole minimizes steric hindrance, improving binding to kinase active sites .

Q. Key Interactions :

  • Kinase inhibition : The compound’s planar structure allows π-π stacking with ATP-binding pockets .
  • Solubility : Benzonitrile derivatives exhibit dipole moments (~4 D) that aid membrane permeability .

How do substituent variations on the pyrazole ring affect physicochemical properties?

Basic Research Focus
Substituents alter electronic and steric profiles:

  • Methyl groups (e.g., 3-methyl) increase lipophilicity (logP) but reduce aqueous solubility.
  • Fluorine at the 3-position enhances metabolic stability by blocking cytochrome P450 oxidation .

Q. Table 3: Substituent Effects

SubstituentImpact on PropertyExample CompoundReference
3-Methyl↑ Lipophilicity, ↓ SolubilityTarget compound
Trifluoromethyl↑ Metabolic stabilityAnalog in
Piperazine↑ Water solubilityAnalog in

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Focus
Discrepancies in NMR shifts or crystallographic parameters arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ alter chemical shifts (e.g., δ 7.61–7.78 ppm in CDCl₃ vs. δ 7.60–7.66 in DMSO ).
  • Dynamic vs. static disorder : Refinement with SHELXL (TWIN/BASF commands) corrects for twinning in X-ray data .

Q. Methodological Recommendations :

  • Cross-validate NMR with HRMS (e.g., m/z 224.0805 for C₁₁H₈N₆ ).
  • Use multiple solvent systems for crystallization to mitigate disorder .

What purification techniques ensure high synthetic yield and purity?

Q. Basic Research Focus

  • Flash chromatography : Silica gel with cyclohexane/ethyl acetate gradients achieves >95% purity .
  • Recrystallization : Ethanol/water mixtures optimize crystal formation for X-ray studies .

Q. Challenges :

  • Azide intermediates : Labile under heat; use low-temperature (-20°C) storage .
  • Byproducts : Remove unreacted triazenes via Celite filtration .

How can computational modeling predict biological target interactions?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR or Aurora kinases) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Validation : Compare computational binding affinities (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

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